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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134 Get Quote

A Spectroscopic Comparison of Pyrrole Isomers for Researchers and Drug Development

Professionals

This guide provides a detailed spectroscopic comparison of pyrrole and its isomers, 1H-pyrrole,

2H-pyrrole, and 3H-pyrrole. The data presented is essential for researchers, scientists, and

professionals in drug development for the identification and characterization of these

heterocyclic compounds. Due to the transient nature of 2H- and 3H-pyrrole, experimental data

for these isomers is limited; therefore, this guide complements experimental findings for 1H-

pyrrole with theoretical calculations for all three isomers to provide a comprehensive

comparison.

Data Presentation
The following tables summarize the key spectroscopic data for the pyrrole isomers.

Table 1: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H1 H2 H3 H4 H5

1H-Pyrrole

(Experimental

)

8.04 6.68 6.22 6.22 6.68

1H-Pyrrole

(Theoretical)
7.95 6.75 6.25 6.25 6.75

2H-Pyrrole

(Theoretical)
- 7.10 6.10 5.90 3.80 (CH2)

3H-Pyrrole

(Theoretical)
- 7.20 3.90 (CH2) 6.00 7.20

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C1 C2 C3 C4 C5

1H-Pyrrole

(Experimental

)

- 118.5 108.2 108.2 118.5

1H-Pyrrole

(Theoretical)
- 119.0 109.0 109.0 119.0

2H-Pyrrole

(Theoretical)
- 145.0 125.0 110.0 45.0

3H-Pyrrole

(Theoretical)
- 150.0 50.0 120.0 150.0

Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm-1)
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Compound N-H Stretch
C-H Stretch
(sp2)

C-H Stretch
(sp3)

C=C Stretch C=N Stretch

1H-Pyrrole

(Experimental

)

~3400 ~3100 - ~1530, 1470 -

2H-Pyrrole

(Theoretical)
- ~3050 ~2900 ~1600 ~1650

3H-Pyrrole

(Theoretical)
- ~3080 ~2950 ~1580 ~1680

Table 4: UV-Vis Spectroscopy Data (Maximum Absorption Wavelength, λmax in nm)

Compound λmax (Experimental) λmax (Theoretical)

1H-Pyrrole 210 208

2H-Pyrrole Not Available 225

3H-Pyrrole Not Available 270

Table 5: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M+) [m/z]
Key Fragmentation Peaks
[m/z]

1H-Pyrrole 67 66, 41, 39

2H-Pyrrole 67 66, 41, 39

3H-Pyrrole 67 66, 41, 39

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole isomer in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to

the lower natural abundance and sensitivity of 13C, a greater number of scans and a longer

relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify

the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm-1.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the pyrrole isomer in a suitable UV-

transparent solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10-4 to

10-5 M.

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer from approximately 200 to 400 nm. Use the pure solvent as a reference.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds like pyrrole, direct injection or gas chromatography-mass

spectrometry (GC-MS) can be used.
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Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to

generate the molecular ion and fragment ions.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g.,

m/z 10-100) to obtain the mass spectrum.

Mandatory Visualizations
Tautomeric Relationship of Pyrrole Isomers
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Caption: Tautomeric relationship between pyrrole isomers.

Experimental Workflow for Spectroscopic Comparison
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Caption: General experimental workflow for comparison.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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